molecular formula C11H10FN3 B7581396 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine

6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine

Cat. No. B7581396
M. Wt: 203.22 g/mol
InChI Key: XYVKATMLZALUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine involves its ability to inhibit various enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. This inhibition results in the disruption of various signaling pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine have been studied extensively. This compound has been found to exhibit potent inhibitory activity against various enzymes, leading to the disruption of various signaling pathways. This disruption results in the induction of apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine in lab experiments include its potent inhibitory activity against various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine. One direction is to study its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential for clinical use.
In conclusion, 6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been found to exhibit potent inhibitory activity against various enzymes, leading to the disruption of various signaling pathways. Further studies are needed to determine its safety and efficacy in vivo and its potential for clinical use.

Synthesis Methods

6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine can be synthesized using various methods. One of the commonly used methods is the reaction of 4-fluoro-2-methylbenzene-1,3-diamine with 2,3-dichloropyridazine in the presence of a base. Another method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-aminopyridazine in the presence of a base. The synthesized compound can be purified using various methods, including recrystallization, column chromatography, and HPLC.

Scientific Research Applications

6-(4-Fluoro-2-methylphenyl)pyridazin-3-amine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, protein kinases, and cyclin-dependent kinases. It has also been studied for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

6-(4-fluoro-2-methylphenyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c1-7-6-8(12)2-3-9(7)10-4-5-11(13)15-14-10/h2-6H,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVKATMLZALUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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